2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
- This compound is a complex organic molecule with a fused benzofuran and carbazole ring system. Its chemical structure is characterized by the presence of a benzofuran moiety (a six-membered ring containing one oxygen atom) and a carbazole moiety (a nine-membered ring containing two nitrogen atoms).
- The compound’s systematic name reflects its substituents and functional groups: 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors.
Reaction Conditions: Specific reaction conditions depend on the synthetic strategy employed. These may include catalysts, solvents, temperatures, and reaction times.
Industrial Production: While there isn’t a widely established industrial method for large-scale production, research laboratories can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions lead to various derivatives, such as alcohols, ketones, and substituted analogs.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological effects.
Medicine: Assessing its therapeutic properties (e.g., anticancer, anti-inflammatory).
Industry: Exploring its use as a precursor for other compounds or as a building block in drug discovery.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Hypothetically:
- It may interact with enzymes, receptors, or cellular pathways.
- Binding to specific protein pockets could modulate biological processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran and carbazole rings makes it unique.
Similar Compounds: Some related compounds include
Remember that this compound’s detailed properties and applications may require further investigation, as it’s not widely studied
Properties
Molecular Formula |
C22H21FN2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C22H21FN2O2/c23-15-6-7-18-17(12-15)16-2-1-3-19(22(16)25-18)24-21(26)11-13-4-5-14-8-9-27-20(14)10-13/h4-7,10,12,19,25H,1-3,8-9,11H2,(H,24,26) |
InChI Key |
UWAIGAMTEKMWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CC4=CC5=C(CCO5)C=C4 |
Origin of Product |
United States |
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